molecular formula C4H7N5O B11713785 N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide

N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide

Cat. No.: B11713785
M. Wt: 141.13 g/mol
InChI Key: DNHYZYMYRRUNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,3-triazoles allows them to participate in a wide range of chemical reactions, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often carried out in aqueous media. The starting materials usually include azides and alkynes, which undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced triazoles, and various substituted triazoles. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

N'-hydroxy-2-(triazol-2-yl)ethanimidamide

InChI

InChI=1S/C4H7N5O/c5-4(8-10)3-9-6-1-2-7-9/h1-2,10H,3H2,(H2,5,8)

InChI Key

DNHYZYMYRRUNDC-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)CC(=NO)N

Origin of Product

United States

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